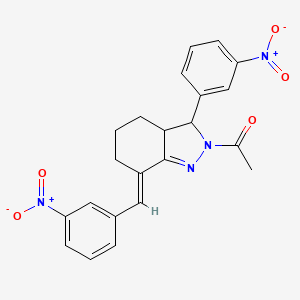
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as fatty acid amide hydrolases (FAAHs). FAAHs are involved in the breakdown of endocannabinoids, which are signaling molecules that play a role in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. Inhibition of FAAHs has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making this compound a promising candidate for the development of novel therapeutics.
Mécanisme D'action
The compound works by inhibiting the activity of 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide, which are responsible for the breakdown of endocannabinoids. By inhibiting this compound, the compound increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. Activation of these receptors leads to a wide range of physiological effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
The compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, it has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. It has also been shown to have potential in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of this compound is its high potency and selectivity for 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on this compound. One area of interest is the development of novel therapeutics based on FAAH inhibition. The compound has shown promise in preclinical studies for the treatment of a wide range of disorders, and further research is needed to explore its potential in clinical settings. Another area of interest is the development of more potent and selective FAAH inhibitors. This could lead to the development of even more effective therapeutics with fewer side effects. Finally, research is needed to better understand the long-term effects of FAAH inhibition on the body and to identify any potential risks associated with this approach.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-fluoroaniline with ethyl 2-(chloromethyl)acrylate to form an intermediate, which is then reacted with tetrahydro-2-furanmethanamine and triethylamine to yield the final product. The synthesis has been optimized to yield high purity and yield of the product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that FAAH inhibition by this compound leads to increased levels of endocannabinoids, which in turn leads to analgesic, anti-inflammatory, and anxiolytic effects. The compound has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-10-5-3-9(4-6-10)12-17-14(21-18-12)13(19)16-8-11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFKZXEUJKJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322733.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322741.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5322753.png)
![3-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5322759.png)
![5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5322760.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5322762.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5322770.png)

![(3aR*,7aS*)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5322784.png)
![1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)
![N-{3-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5322795.png)
